Kupfer(I)-bromid

Übersicht

Beschreibung

Copper(I) bromide is a chemical compound with the formula CuBr . This diamagnetic solid adopts a polymeric structure akin to that for zinc sulfide . It appears as a white powder or crystal that turns green to dark blue on exposure to sunlight . It is widely used in the synthesis of organic compounds and as a lasing medium in copper bromide lasers .

Synthesis Analysis

Copper(I) bromide is commonly prepared by the reduction of cupric salts with sulfite in the presence of bromide . For example, the reduction of copper (II) bromide with sulfite yields copper (I) bromide and hydrogen bromide: 2 CuBr2 + H2O + SO 32- → 2 CuBr + SO 42- + 2 HBr . In recent years, CuBr has been used as an effective catalyst in several organic reactions such as: Sandmeyer reaction, indolation of tetrahydroisoquinolines, alkynylation, intramolecular cyclization, synthesis of furans, synthesis of benzimidazoles, coupling reactions, and C–N bond formation .

Molecular Structure Analysis

Copper(I) bromide is insoluble in most solvents due to its polymeric structure, which features four-coordinated, tetrahedral Cu centers interconnected by bromide ligands (ZnS structure) . Upon treatment with Lewis bases, CuBr converts to molecular adducts . The molecular formula of Copper(I) bromide is BrCu .

Physical And Chemical Properties Analysis

Copper(I) bromide is a colorless solid that turns green when in air. It does not dissolve in water . It is a reducing agent . It is highly soluble in water, alcohol, and acetone, but insoluble in ether and liquid ammonia . It forms a deep green solution when dissolved in water, alcohol, or acetone, due to the presence of the CuBr2 ion .

Wissenschaftliche Forschungsanwendungen

Synthese von β-Enaminonderivaten

Kupfer(I)-bromid ist ein effektiver Katalysator für die Synthese von β-Enaminonderivaten, die wertvolle Zwischenprodukte in der organischen Synthese sind . Dieser Prozess kann durch Ultraschallbestrahlung unter lösemittelfreien Bedingungen verbessert werden, was zu hohen Ausbeuten der gewünschten Produkte führt. β-Enaminone haben eine breite Palette an Anwendungen aufgrund ihres Vorkommens in vielen Arzneimittelklassen, darunter Antibiotika, Antikonvulsiva und Antidepressiva .

Organische Solarzellen

Im Bereich der erneuerbaren Energien wurde CuBr als lösungsmittelverarbeitbare Lochtransportschicht (HTL) für organische Solarzellen (OSCs) verwendet . Seine Einbindung verbessert die Energieumwandlungseffizienz, was es zu einem wichtigen Bestandteil bei der Entwicklung effizienter Technologien zur Solarenergiegewinnung macht .

Photolumineszierende Materialien

CuBr dient als Vorläufer für die Synthese von photolumineszenten metallorganischen Gerüsten (MOFs) . Diese MOFs haben potenzielle Anwendungen in der Sensorik, Bildgebung und Beleuchtung aufgrund ihrer Fähigkeit, bei Anregung Licht auszustrahlen .

Sandmeyer-Reaktion

In der organischen Synthese wird this compound als Katalysator in der Sandmeyer-Reaktion eingesetzt . Diese Reaktion ist maßgeblich an der Herstellung von Arylbromiden aus Arylaminen über Diazoniumsalze beteiligt, die in verschiedenen chemischen Herstellungsprozessen von Bedeutung sind .

Bildung von Organokupferreagenzien

CuBr bildet Komplexe mit Lewis-Basen, wie z. B. Dimethylsulfid . Diese Komplexe sind Vorläufer von Organokupferreagenzien, die in organischen Reaktionen zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen weit verbreitet sind

Wirkmechanismus

Target of Action

Copper(I) bromide (CuBr) is a chemical compound that is widely used in the synthesis of organic compounds . It primarily targets organic molecules, particularly those involved in various chemical reactions. For instance, it has been utilized as a heterogeneous catalyst for the synthesis of β-enaminone derivatives by condensation of 1,3-diketones with various primary amines .

Mode of Action

CuBr interacts with its targets through a series of chemical reactions. It is known to react with organolithium compounds to form organocopper complexes, which are commonly used in organic synthesis for carbon-carbon bond formation . In the context of β-enaminone synthesis, CuBr facilitates the condensation of 1,3-diketones with primary amines .

Biochemical Pathways

Copper ions readily form complexes with biomolecules containing certain amino acid residues, and are involved in a wide spectrum of proteins . The biochemical pathways depict copper metabolism in normal cells and highlight its increased activity in tumor progression and angiogenesis .

Pharmacokinetics

It is known that cubr is insoluble in most solvents due to its polymeric structure . This property could potentially affect its bioavailability and distribution within the body.

Result of Action

The primary result of CuBr’s action is the synthesis of new organic compounds. For example, it has been used to efficiently synthesize β-enaminone derivatives . These derivatives have been shown to provide efficacy in a large variety of drug classes, including antibiotics, anticonvulsants, anti-inflammatory drugs, antitumor agents, and more .

Action Environment

The action of CuBr can be influenced by various environmental factors. For instance, the copper(I) ion in CuBr oxidizes easily in air . Moreover, the reaction efficiency of CuBr as a catalyst can be enhanced under certain conditions, such as ultrasound irradiation and solvent-free conditions . Therefore, the action, efficacy, and stability of CuBr can be significantly affected by its environment.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

copper(1+);bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrH.Cu/h1H;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNDPYCGAZPOFS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

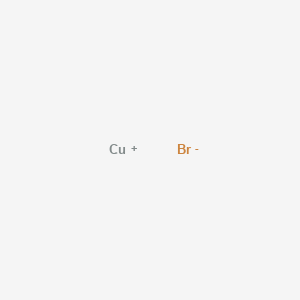

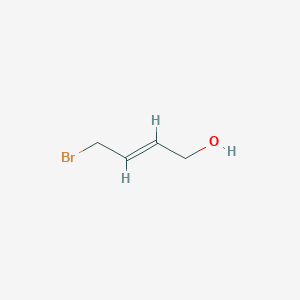

[Cu+].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrCu | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7787-70-4 | |

| Record name | Copper bromide (CuBr) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CUPROUS BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8V209A5G0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of copper(I) bromide?

A1: Copper(I) bromide has the molecular formula CuBr and a molecular weight of 143.45 g/mol.

Q2: What are some spectroscopic techniques used to characterize copper(I) bromide?

A2: Researchers utilize various spectroscopic techniques to characterize copper(I) bromide, including:* Infrared (IR) Spectroscopy: Identifies functional groups and bonding characteristics within the compound. []* Raman Spectroscopy: Provides complementary information to IR, particularly useful for studying lattice vibrations and metal-ligand bonds. []* Nuclear Quadrupole Resonance (NQR) Spectroscopy: Probes the electronic environment around quadrupolar nuclei (e.g., 63Cu, 81Br) providing insights into bonding and molecular symmetry. []

Q3: How does the presence of other halides influence copper(I) bromide's solubility?

A3: Studies show that the solubility of copper(I) bromide is influenced by the presence of other halide ions. For instance, its solubility increases in the presence of aqueous solutions containing hydrobromic acid (HBr), potassium bromide (KBr), or magnesium bromide (MgBr2). []

Q4: What is the significance of copper(I) bromide in organic synthesis?

A4: Copper(I) bromide is a valuable catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds. []

Q5: Can you provide specific examples of copper(I) bromide-catalyzed reactions?

A5: Certainly, here are some examples:* Atom Transfer Radical Polymerization (ATRP): CuBr plays a crucial role in ATRP, enabling controlled polymer chain growth and the synthesis of well-defined polymers with targeted molecular weights and architectures. [, , , , ]* Coupling Reactions: CuBr catalyzes coupling reactions between Grignard reagents and various electrophiles, providing a synthetic route to diverse organic molecules. [, ]* Sandmeyer-type Reactions: CuBr facilitates the conversion of aryl diazonium salts to aryl bromides, showcasing its utility in halogenation reactions. []

Q6: What is the role of ligands in copper(I) bromide-catalyzed reactions?

A6: Ligands significantly impact the activity and selectivity of copper(I) bromide catalysts by influencing the electronic and steric environment around the copper center. [, , ]

Q7: How is computational chemistry applied in understanding copper(I) bromide chemistry?

A7: Computational chemistry, particularly density functional theory (DFT) calculations, provides insights into:* Electronic Structure: Understanding the electronic properties of copper(I) bromide complexes, including bonding characteristics and oxidation states. []* Reaction Mechanisms: Elucidating reaction pathways and identifying key intermediates in copper(I) bromide-catalyzed reactions.

Q8: How do structural modifications of ligands affect the catalytic activity of copper(I) bromide complexes?

A8: Altering ligand structure, such as adjusting the denticity, steric bulk, or electronic properties, directly impacts the catalytic activity of copper(I) bromide complexes. This influence arises from changes in the coordination geometry, electron density at the copper center, and steric interactions with substrates. [, , ]

Q9: How does the stability of copper(I) bromide vary?

A9: While copper(I) bromide is generally stable under inert conditions, it can undergo oxidation to copper(II) species in the presence of air and moisture. []

Q10: What strategies are employed to enhance copper(I) bromide's stability?

A10: Researchers often utilize the following methods to improve stability:* Inert Atmosphere Handling: Storage and reactions are often conducted under a nitrogen or argon atmosphere to minimize exposure to oxygen and moisture. []* Ligand Protection: Coordinating ligands, such as dimethyl sulfide (DMS), can stabilize copper(I) bromide by forming stable complexes. []

Q11: What analytical techniques are used to monitor copper(I) bromide-catalyzed reactions?

A11: Common techniques include:* Gas Chromatography (GC): Analyzing volatile reaction products and monitoring reaction progress. * Nuclear Magnetic Resonance (NMR) Spectroscopy: Identifying and characterizing reaction intermediates and products. []* Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: Monitoring changes in functional groups during reactions. []

Q12: Are there alternative emitters for blue-colored flames in pyrotechnics besides copper(I) bromide?

A12: Yes, while copper(I) bromide is a viable emitter for blue flames in pyrotechnic compositions, copper(I) chloride (CuCl) serves as an alternative. [] The choice between the two often depends on factors such as desired flame color purity, burn rate, and overall performance of the pyrotechnic composition.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B128996.png)

![Pyrrolo[1,2-a]pyrazine-8-carboxamide](/img/structure/B129002.png)